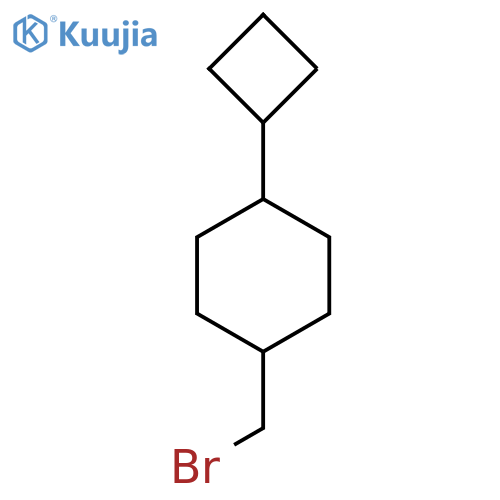Cas no 1998100-79-0 (1-(Bromomethyl)-4-cyclobutylcyclohexane)

1998100-79-0 structure
商品名:1-(Bromomethyl)-4-cyclobutylcyclohexane
1-(Bromomethyl)-4-cyclobutylcyclohexane 化学的及び物理的性質
名前と識別子
-
- 1998100-79-0
- EN300-27151961
- 1-(Bromomethyl)-4-cyclobutylcyclohexane
- EN300-736102
- (1r,4r)-1-(bromomethyl)-4-cyclobutylcyclohexane
- 2089064-11-7
-
- インチ: 1S/C11H19Br/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h9-11H,1-8H2
- InChIKey: IWSWCLYDRVEJEK-UHFFFAOYSA-N
- ほほえんだ: BrCC1CCC(CC1)C1CCC1
計算された属性
- せいみつぶんしりょう: 230.06701g/mol
- どういたいしつりょう: 230.06701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
1-(Bromomethyl)-4-cyclobutylcyclohexane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-736102-0.25g |
1-(bromomethyl)-4-cyclobutylcyclohexane |
1998100-79-0 | 95.0% | 0.25g |
$1366.0 | 2025-03-11 | |
| Enamine | EN300-736102-0.1g |
1-(bromomethyl)-4-cyclobutylcyclohexane |
1998100-79-0 | 95.0% | 0.1g |
$1307.0 | 2025-03-11 | |
| Enamine | EN300-736102-5.0g |
1-(bromomethyl)-4-cyclobutylcyclohexane |
1998100-79-0 | 95.0% | 5.0g |
$4309.0 | 2025-03-11 | |
| Enamine | EN300-736102-0.05g |
1-(bromomethyl)-4-cyclobutylcyclohexane |
1998100-79-0 | 95.0% | 0.05g |
$1247.0 | 2025-03-11 | |
| Enamine | EN300-736102-0.5g |
1-(bromomethyl)-4-cyclobutylcyclohexane |
1998100-79-0 | 95.0% | 0.5g |
$1426.0 | 2025-03-11 | |
| Enamine | EN300-736102-1.0g |
1-(bromomethyl)-4-cyclobutylcyclohexane |
1998100-79-0 | 95.0% | 1.0g |
$1485.0 | 2025-03-11 | |
| Enamine | EN300-736102-10.0g |
1-(bromomethyl)-4-cyclobutylcyclohexane |
1998100-79-0 | 95.0% | 10.0g |
$6390.0 | 2025-03-11 | |
| Enamine | EN300-736102-2.5g |
1-(bromomethyl)-4-cyclobutylcyclohexane |
1998100-79-0 | 95.0% | 2.5g |
$2912.0 | 2025-03-11 |
1-(Bromomethyl)-4-cyclobutylcyclohexane 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
1998100-79-0 (1-(Bromomethyl)-4-cyclobutylcyclohexane) 関連製品
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
